![molecular formula C14H13Cl2N3O2 B2952208 2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide CAS No. 2176201-70-8](/img/structure/B2952208.png)
2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is primarily used in agricultural settings for weed control due to its selective herbicidal properties. The compound is known for its effectiveness in targeting broadleaf weeds while leaving grasses largely unaffected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenol: This is achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2,4-dichlorophenoxyacetic acid: 2,4-dichlorophenol is reacted with chloroacetic acid under basic conditions to form 2,4-dichlorophenoxyacetic acid.
Synthesis of the final compound: The 2,4-dichlorophenoxyacetic acid is then reacted with N-[(6-methylpyrimidin-4-yl)methyl]amine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk chlorination: of phenol.
Large-scale esterification: to form 2,4-dichlorophenoxyacetic acid.
Amidation reaction: with N-[(6-methylpyrimidin-4-yl)methyl]amine.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Various chlorinated phenoxy derivatives.
Reduction: Dechlorinated phenoxy derivatives.
Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant physiology and its potential as a selective herbicide.
Medicine: Explored for its potential use in developing new therapeutic agents due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The herbicidal activity of 2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, the compound disrupts normal cell growth and division, leading to uncontrolled and unsustainable growth, ultimately causing the plant’s death. The molecular targets include auxin receptors and pathways involved in cell elongation and division.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacks the pyrimidinyl moiety.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with a methyl group instead of the dichloro substitution.
3,5-dibromo-4-hydroxybenzonitrile (bromoxynil): A herbicide with a different halogen substitution pattern.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is unique due to its combination of the dichlorophenoxy and pyrimidinyl moieties, which confer specific herbicidal properties and selectivity. This structural uniqueness allows it to target specific pathways in plants, making it a valuable tool in agricultural weed management.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-9-4-11(19-8-18-9)6-17-14(20)7-21-13-3-2-10(15)5-12(13)16/h2-5,8H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLORWAIFSUIYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
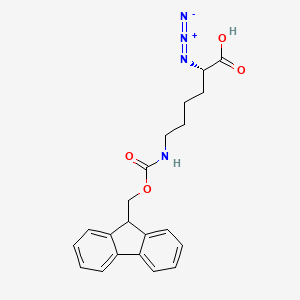
![3-butyl-9-(3-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2952129.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2952131.png)
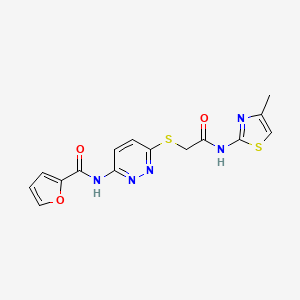
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2952134.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2952135.png)
![5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952136.png)
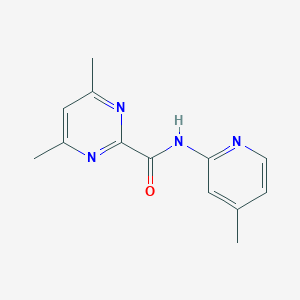
![1-[1-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2952140.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2952141.png)
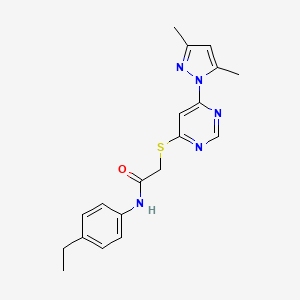
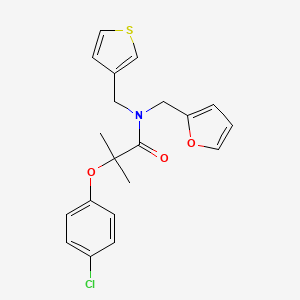
![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid](/img/structure/B2952146.png)

